Bis-Substituted Symmetrical Architecture vs. Mono-Substituted Impurity N: Impact on Chromatographic Retention and Method Specificity
Impurity O (bis-tetrahydrofuran-2-carbonyl piperazine) is a symmetrical, doubly substituted piperazine (C₁₄H₂₂N₂O₄, MW 282.34), whereas Terazosin EP Impurity N (CAS 63074-07-7) bears only a single tetrahydrofuran-2-carbonyl group on the piperazine ring (C₉H₁₆N₂O₂, MW 184.24, free secondary amine) [1]. This structural difference produces fundamentally different chromatographic behavior: Impurity O exhibits poor reversed-phase retention (even with 100% aqueous mobile phase) and is one of the two specified impurities requiring ion-pair chromatography or specialized pentafluorophenyl (PFP) stationary phases for adequate separation, as documented in the updated Ph. Eur. monograph method [2]. In contrast, the mono-substituted Impurity N is adequately retained under standard reversed-phase conditions [2]. This necessitates procurement of the correct, EP-specified Impurity O reference standard for method development, as an incorrect analog will not co-elute at the prescribed relative retention time and cannot serve as a system suitability marker [2].
| Evidence Dimension | Molecular structure and chromatographic retention behavior |
|---|---|
| Target Compound Data | Bis-substituted: C₁₄H₂₂N₂O₄, MW 282.34, both piperazine nitrogens acylated; requires PFP stationary phase or ion-pair chromatography for adequate RP retention |
| Comparator Or Baseline | Terazosin EP Impurity N (CAS 63074-07-7): mono-substituted C₉H₁₆N₂O₂, MW 184.24, one free secondary amine; adequately retained under standard RP conditions |
| Quantified Difference | MW difference: 98.10 g/mol (53% larger); retention mechanism differs fundamentally—Impurity O is one of two impurities requiring non-standard stationary phases in the Ph. Eur. method |
| Conditions | Ph. Eur. terazosin monograph impurity profiling method; HPLC with C18 vs. PFP stationary phases; updated LC method published in Pharmeuropa 32.2 |
Why This Matters
Procurement of the correct bis-substituted Impurity O reference standard is mandatory for method development and system suitability testing, as the mono-substituted Impurity N cannot serve as a surrogate due to fundamentally different chromatographic retention and detection characteristics.
- [1] PubChem. Terazosin Impurity 29 (CID 76972482). Molecular Formula C₁₄H₂₂N₂O₄, MW 282.34 g/mol; IUPAC: [4-(oxolane-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone. View Source
- [2] Enesei D, Kapui I, Fekete S, Kormány R. Updating the European Pharmacopoeia impurity profiling method for terazosin and suggesting alternative columns. J Pharm Biomed Anal. 2020;187:113371. Analysis time reduced from 90 min to <20 min; two impurities require non-C18 phases. View Source
